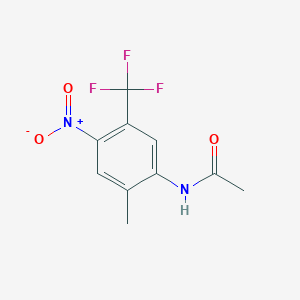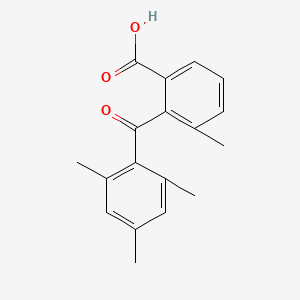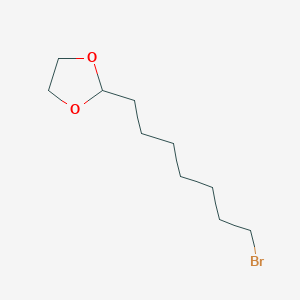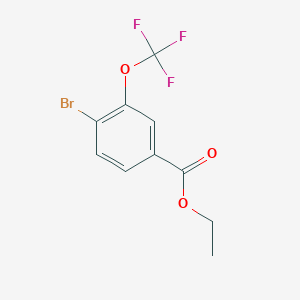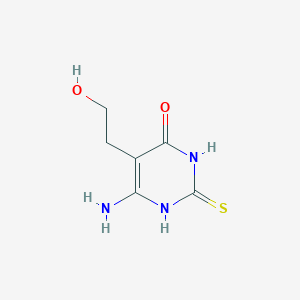
4-Thiazolemethanol, 5-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolemethanol, 5-(trifluoromethyl)- is a heterocyclic compound that contains a thiazole ring substituted with a trifluoromethyl group at the 5-position and a hydroxymethyl group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiazolemethanol, 5-(trifluoromethyl)- typically involves the reaction of thiazole derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Thiazolemethanol, 5-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding thiazole derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, under controlled temperature and solvent conditions.
Major Products Formed:
Oxidation: 5-(trifluoromethyl)thiazole-4-carboxylic acid.
Reduction: 5-(trifluoromethyl)thiazole.
Substitution: Various 2-substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
4-Thiazolemethanol, 5-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and dyes
Mecanismo De Acción
The mechanism of action of 4-Thiazolemethanol, 5-(trifluoromethyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: The compound can affect metabolic pathways, such as those involved in inflammation and cell proliferation, thereby exerting anti-inflammatory and anticancer effects.
Comparación Con Compuestos Similares
- 4-Thiazolemethanol, 2-bromo-α-methyl-5-(trifluoromethyl)-
- 5-Thiazolemethanol, 4-methyl-α-(trifluoromethyl)-
- 2,4-Disubstituted thiazoles
Comparison: 4-Thiazolemethanol, 5-(trifluoromethyl)- is unique due to the presence of both a trifluoromethyl group and a hydroxymethyl group on the thiazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, which can enhance its biological activity and make it a valuable scaffold for drug development .
Propiedades
Fórmula molecular |
C5H4F3NOS |
|---|---|
Peso molecular |
183.15 g/mol |
Nombre IUPAC |
[5-(trifluoromethyl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C5H4F3NOS/c6-5(7,8)4-3(1-10)9-2-11-4/h2,10H,1H2 |
Clave InChI |
XANYMJZJBACOHU-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(S1)C(F)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Tert-butyl-5-[2-methyl-1-(methylamino)-1-oxopropan-2-yl]phenyl]boronic acid](/img/structure/B13989782.png)

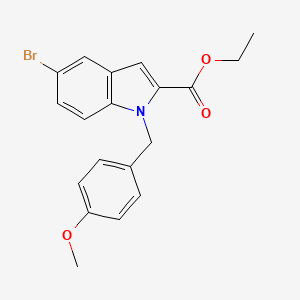
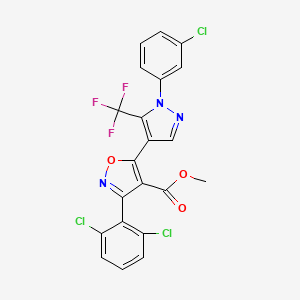
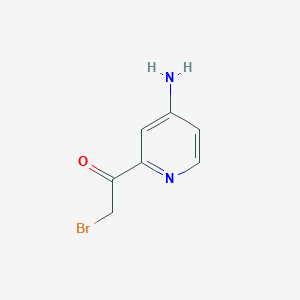


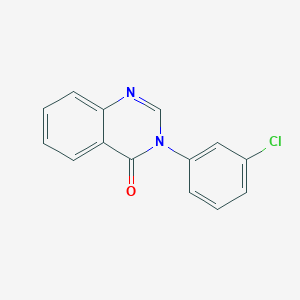
![Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate](/img/structure/B13989833.png)
